![molecular formula C14H9Cl2FO2 B5887599 3,5-dichloro-4-[(2-fluorobenzyl)oxy]benzaldehyde](/img/structure/B5887599.png)
3,5-dichloro-4-[(2-fluorobenzyl)oxy]benzaldehyde
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Overview
Description
3,5-dichloro-4-[(2-fluorobenzyl)oxy]benzaldehyde is a chemical compound used in scientific research for its potential applications in various fields.
Mechanism of Action
The mechanism of action of 3,5-dichloro-4-[(2-fluorobenzyl)oxy]benzaldehyde is not fully understood. However, it is believed to work by binding to the active site of target enzymes and inhibiting their activity. This leads to a reduction in the production of certain metabolites or proteins, which can have a therapeutic effect in certain diseases.
Biochemical and Physiological Effects
Studies have shown that this compound can have various biochemical and physiological effects. For example, it has been shown to reduce the levels of advanced glycation end products (AGEs) in diabetic rats, which can help to prevent diabetic complications such as neuropathy and nephropathy. It has also been shown to reduce the production of amyloid-β (Aβ) peptides in Alzheimer's disease models, which can help to prevent the formation of plaques in the brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3,5-dichloro-4-[(2-fluorobenzyl)oxy]benzaldehyde in lab experiments is its high purity and stability. It is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are many potential future directions for research on 3,5-dichloro-4-[(2-fluorobenzyl)oxy]benzaldehyde. One area of interest is its potential as a therapeutic agent for various diseases. For example, it may be possible to develop new drugs based on this compound that can target specific enzymes involved in diseases such as diabetes and Alzheimer's disease. Another area of interest is its potential as a building block for the synthesis of other compounds. By modifying the structure of this compound, it may be possible to create new compounds with unique properties and applications.
Synthesis Methods
The synthesis of 3,5-dichloro-4-[(2-fluorobenzyl)oxy]benzaldehyde involves the reaction of 3,5-dichloro-4-hydroxybenzaldehyde with 2-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and is typically carried out at elevated temperatures.
Scientific Research Applications
3,5-dichloro-4-[(2-fluorobenzyl)oxy]benzaldehyde has been studied for its potential applications in various scientific fields. One of its main uses is as a building block for the synthesis of other compounds. It has also been investigated for its potential as an inhibitor of enzymes such as aldose reductase and glycogen synthase kinase-3β (GSK-3β), which are involved in various diseases such as diabetes and Alzheimer's disease.
properties
IUPAC Name |
3,5-dichloro-4-[(2-fluorophenyl)methoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2FO2/c15-11-5-9(7-18)6-12(16)14(11)19-8-10-3-1-2-4-13(10)17/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKLGXZNKJAUFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2Cl)C=O)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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